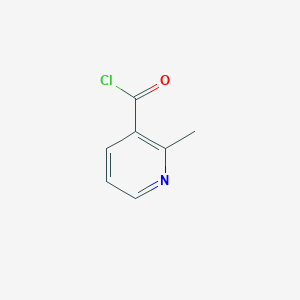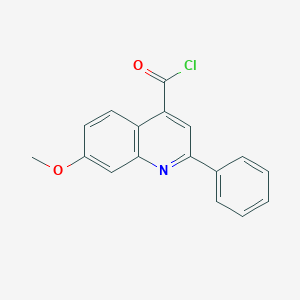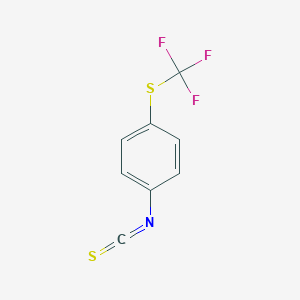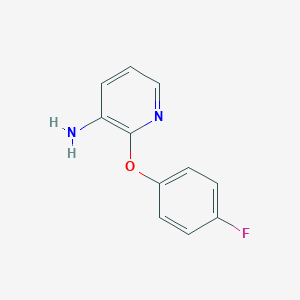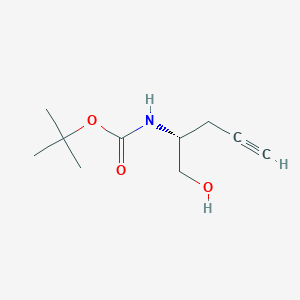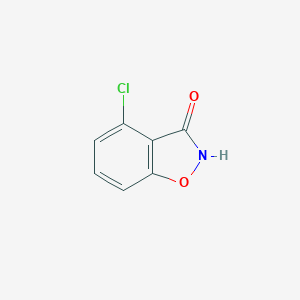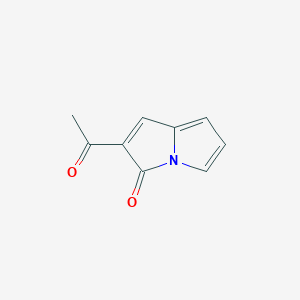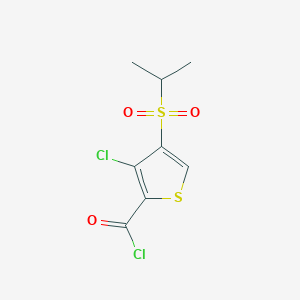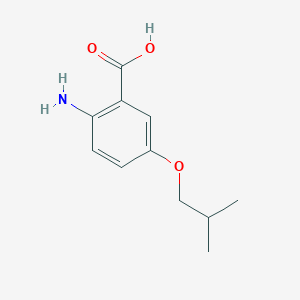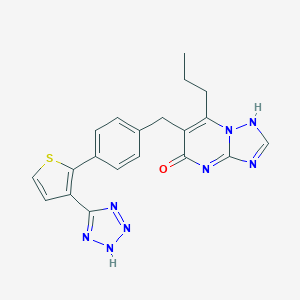
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a compound that has generated significant interest in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
生化学的および生理学的効果
In addition to its antimicrobial and anti-inflammatory activity, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Additionally, this compound has been studied for its potential as an antitumor agent and has been shown to have activity against various cancer cell lines.
実験室実験の利点と制限
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have activity against a range of bacteria, fungi, and cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of new formulations of this compound that improve its solubility and bioavailability may be beneficial for future clinical applications.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- involves the reaction of 7-propyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidin-5-one with 4-(3-(1H-tetrazol-5-yl)-2-thienyl)benzylamine in the presence of a palladium catalyst. This method has been reported to yield high purity and good yields of the desired compound.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been shown to have activity against both acute and chronic inflammation.
特性
CAS番号 |
168152-80-5 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- |
分子式 |
C20H18N8OS |
分子量 |
418.5 g/mol |
IUPAC名 |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H18N8OS/c1-2-3-16-15(19(29)23-20-21-11-22-28(16)20)10-12-4-6-13(7-5-12)17-14(8-9-30-17)18-24-26-27-25-18/h4-9,11H,2-3,10H2,1H3,(H,21,22,23,29)(H,24,25,26,27) |
InChIキー |
BTQWTLHWMRGPRY-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
同義語 |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-1,5,7 ,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
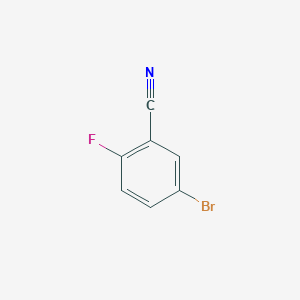
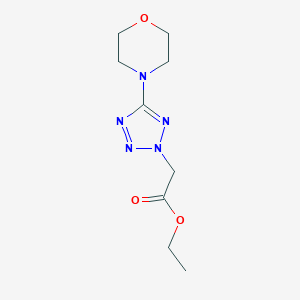
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
